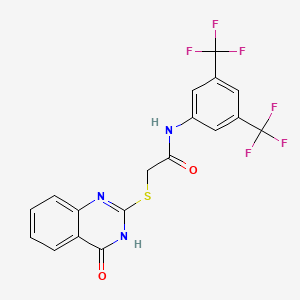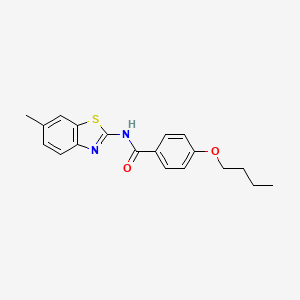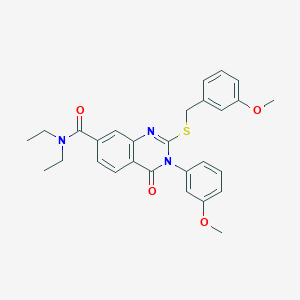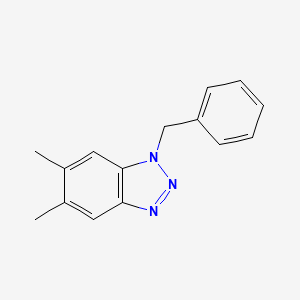![molecular formula C22H23N5O2S B2963205 N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251633-46-1](/img/structure/B2963205.png)
N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the mechanisms of the reactions are all part of this analysis .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .科学的研究の応用
Antimicrobial Agent
Compounds containing the thiomorpholine moiety have been studied for their potential as antimicrobial agents. The structure of the compound suggests it could be synthesized into derivatives that target a range of microbial pathogens. Research indicates that similar structures have shown efficacy against organisms like E. coli, B. mycoides, and C. albicans, suggesting a broad-spectrum capability .
Antitumor Activity
The structural complexity of the compound, particularly the presence of a 1,8-naphthyridin moiety, may lend itself to antitumor applications. Derivatives of similar compounds have been evaluated for their potential to inhibit tumor growth and proliferation in various cancer cell lines, including rat glioma and human hepatocellular carcinoma cells .
Anti-Angiogenic Properties
Heterocyclic compounds, such as the one , have been explored for their anti-angiogenic properties. These compounds can potentially inhibit the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. This application could be significant in the development of new cancer therapies .
DNA Interaction Studies
The ability of heterocyclic compounds to interact with DNA is another area of interest. Such interactions can lead to DNA cleavage or modulation of gene expression, which has implications in gene therapy and the treatment of genetic disorders. The compound’s structure suggests it could be a candidate for such studies .
Development of New Drugs
The compound’s molecular framework, particularly the presence of thiomorpholine and naphthyridin rings, makes it a valuable synthon in drug development. It could serve as a precursor for the synthesis of a wide range of drugs with diverse therapeutic potentials, including antibacterial, antifungal, and antiviral activities .
Pharmacological Research
Given the compound’s structural features, it could be used in pharmacological research to study its interaction with various biological targets. This research could lead to the discovery of new mechanisms of action and the development of novel pharmacotherapies .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-14-3-8-18-20(26-17-6-4-16(5-7-17)25-15(2)28)19(13-23-21(18)24-14)22(29)27-9-11-30-12-10-27/h3-8,13H,9-12H2,1-2H3,(H,25,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDXVRODUBNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S)-4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B2963124.png)
![Butyl 4-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2963126.png)
![Ethyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride](/img/structure/B2963127.png)
![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)

![N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide](/img/structure/B2963130.png)

![7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2963135.png)
![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)


![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)
![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)